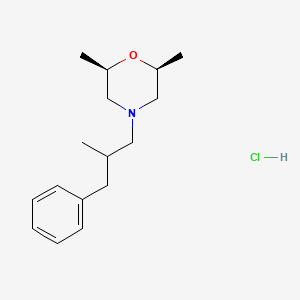
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with various functional groups
準備方法
The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as alkyl halides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
化学反応の分析
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the phenylpropyl side chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or its potential effects on specific medical conditions.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can be compared with other similar compounds, such as:
(2R,6R)-2,6-Dimethyl-4-(2-methyl-3-(4-(3-methylbutan-2-yl)phenyl)propyl)morpholine Hydrochloride: This compound has a similar structure but differs in the stereochemistry and specific substituents on the phenylpropyl side chain.
特性
分子式 |
C16H26ClNO |
|---|---|
分子量 |
283.83 g/mol |
IUPAC名 |
(2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(9-16-7-5-4-6-8-16)10-17-11-14(2)18-15(3)12-17;/h4-8,13-15H,9-12H2,1-3H3;1H/t13?,14-,15+; |
InChIキー |
OBKSBQUAVIMCMV-XZPOUAKSSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=CC=C2.Cl |
正規SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
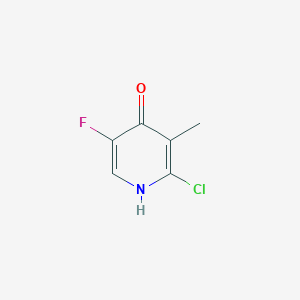
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
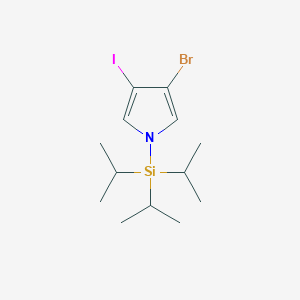
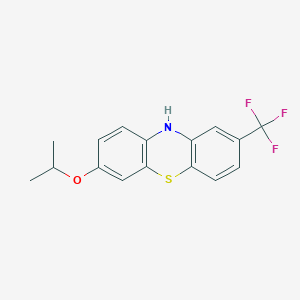
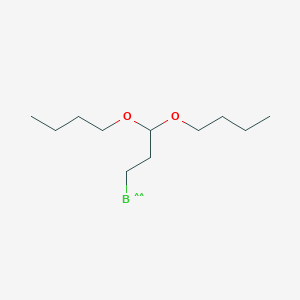
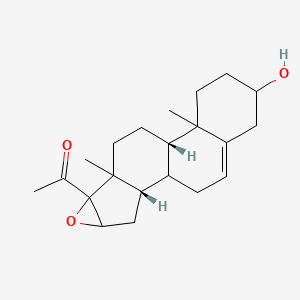

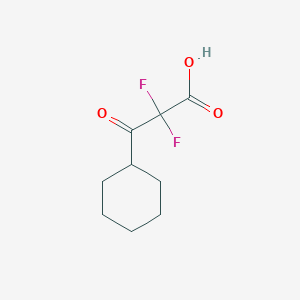

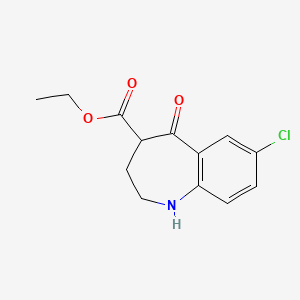
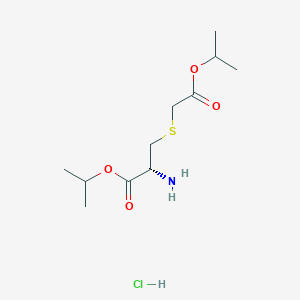
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)

